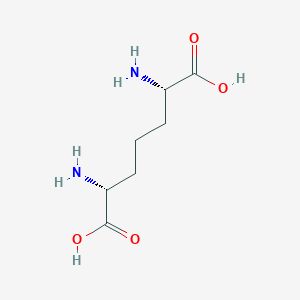

(2R,6S)-2,6-diaminoheptanedioic acid

Übersicht

Beschreibung

meso-Diaminopimelinsäure: ist eine natürlich vorkommende Aminosäure-Derivate, die eine entscheidende Rolle bei der Biosynthese von bakteriellen Zellwänden spielt. Sie ist ein Schlüsselbestandteil der Peptidoglycanschicht in gramnegativen Bakterien und einigen grampositiven Bakterien. Diese Verbindung ist essentiell für die Aufrechterhaltung der strukturellen Integrität von bakteriellen Zellwänden durch Vernetzung von Peptidoglycan-Ketten, wodurch eine Resistenz gegen osmotischen Druck entsteht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von meso-Diaminopimelinsäure kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die stereoselektive Reduktion von enon-abgeleiteten Aminosäuren. Diese Methode beinhaltet Schritte wie Overman-Umlagerung, Alkenhydrierung und Trichloroacetamidreduktion . Eine andere Methode beinhaltet die Kreuzmetathese von Garner-Aldehyd-abgeleitetem Vinylglycin mit geschütztem Allylglycin in Gegenwart von Grubbs-Katalysator der zweiten Generation .

Industrielle Produktionsmethoden: Die industrielle Produktion von meso-Diaminopimelinsäure beinhaltet typischerweise mikrobielle Fermentationsprozesse. Corynebacterium glutamicum wird häufig für die Produktion dieser Verbindung verwendet, da es die Fähigkeit besitzt, meso-Diaminopimelinsäure aus einfachen Kohlenstoffquellen effizient zu synthetisieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: meso-Diaminopimelinsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine bemerkenswerte Reaktion ist die oxidative Desaminierung, die durch meso-Diaminopimelat-Dehydrogenase katalysiert wird und meso-Diaminopimelinsäure in 2-Ketosäuren umwandelt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von meso-Diaminopimelinsäure verwendet werden, umfassen Grubbs-Katalysator der zweiten Generation für die Kreuzmetathese und verschiedene Reduktionsmittel für die stereoselektive Reduktion .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von meso-Diaminopimelinsäure gebildet werden, umfassen ihre Derivate wie N-Acyl iE-DAP, die potente Agonisten der NOD1-vermittelten Immunantwort sind .

Wissenschaftliche Forschungsanwendungen

meso-Diaminopimelinsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von meso-Diaminopimelinsäure beinhaltet seine Rolle bei der Biosynthese von bakteriellen Zellwänden. Es wirkt als Vernetzungsmittel in der Peptidoglycanschicht und verleiht der bakteriellen Zellwand strukturelle Integrität. Das Enzym Diaminopimelat-Epimerase katalysiert die Isomerisierung von L,L-Diaminopimelat zu meso-Diaminopimelinsäure, das dann in die Peptidoglycanstruktur eingebaut wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of meso-Diaminopimelic acid can be achieved through various methods. One common approach involves the stereoselective reduction of enone-derived amino acids. This method includes steps such as Overman rearrangement, alkene hydrogenation, and trichloroacetamide reduction . Another method involves cross metathesis of Garner aldehyde-derived vinyl glycine with protected allyl glycine in the presence of Grubbs second-generation catalyst .

Industrial Production Methods: Industrial production of meso-Diaminopimelic acid typically involves microbial fermentation processes. Corynebacterium glutamicum is often used for the production of this compound due to its ability to efficiently synthesize meso-Diaminopimelic acid from simple carbon sources .

Analyse Chemischer Reaktionen

Types of Reactions: meso-Diaminopimelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidative deamination catalyzed by meso-Diaminopimelate dehydrogenase, which converts meso-Diaminopimelic acid to 2-keto acids .

Common Reagents and Conditions: Common reagents used in the reactions of meso-Diaminopimelic acid include Grubbs second-generation catalyst for cross metathesis and various reducing agents for stereoselective reduction .

Major Products: The major products formed from the reactions of meso-Diaminopimelic acid include its derivatives such as N-acyl iE-DAP, which are potent agonists of NOD1-mediated immune response .

Wissenschaftliche Forschungsanwendungen

meso-Diaminopimelic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of meso-Diaminopimelic acid involves its role in the biosynthesis of bacterial cell walls. It acts as a cross-linking agent in the peptidoglycan layer, providing structural integrity to the bacterial cell wall. The enzyme diaminopimelate epimerase catalyzes the isomerization of L,L-diaminopimelate to meso-Diaminopimelic acid, which is then incorporated into the peptidoglycan structure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L,L-Diaminopimelinsäure: Ein Vorläufer in der Biosynthese von meso-Diaminopimelinsäure und Lysin.

Lysin: Eine essentielle Aminosäure, die durch Decarboxylierung aus meso-Diaminopimelinsäure gewonnen wird.

N-Acyl iE-DAP: Ein Derivat von meso-Diaminopimelinsäure, das als potenter NOD1-Agonist wirkt.

Einzigartigkeit: meso-Diaminopimelinsäure ist einzigartig aufgrund seiner spezifischen Rolle bei der Biosynthese von bakteriellen Zellwänden und seiner Fähigkeit, den angeborenen Immunrezeptor NOD1 zu aktivieren. Seine strukturellen Merkmale ermöglichen es ihm, als Vernetzungsmittel in der Peptidoglycanschicht zu fungieren, was bei seinen ähnlichen Verbindungen nicht beobachtet wird .

Biologische Aktivität

(2R,6S)-2,6-Diaminoheptanedioic acid, commonly known as diaminopimelic acid (DAP), is a crucial compound in the biosynthesis of lysine and an essential component of bacterial cell walls. This article explores its biological activity, enzymatic functions, and implications in various biological systems.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 190.1971 g/mol

- InChI Key : GMKMEZVLHJARHF-SYDPRGILSA-N

Role in Bacterial Cell Walls

This compound is a key component of peptidoglycan in bacterial cell walls. It plays a significant role in maintaining cell structure and integrity. The meso form of DAP is particularly important as it is involved in the synthesis of lysine via the diaminopimelate pathway, which is unique to bacteria and some plants.

Enzymatic Reactions

The compound participates in several enzymatic reactions:

-

Diaminopimelate Decarboxylase

- Reaction : Meso-2,6-diaminoheptanedioate → L-lysine + CO

- Gene Name : lysA

- Molecular Weight : 45.5 kDa

-

Diaminopimelate Epimerase

- Reaction : LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate

- Gene Name : dapF

- Molecular Weight : 30.3 kDa

-

Succinyl-diaminopimelate Desuccinylase

- Reaction : N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate

- Gene Name : dapE

- Molecular Weight : 41.1 kDa

| Enzyme | Reaction | Gene Name | Molecular Weight |

|---|---|---|---|

| Diaminopimelate Decarboxylase | Meso-2,6-diaminoheptanedioate → L-lysine + CO₂ | lysA | 45.5 kDa |

| Diaminopimelate Epimerase | LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate | dapF | 30.3 kDa |

| Succinyl-diaminopimelate Desuccinylase | N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate | dapE | 41.1 kDa |

Case Studies and Research Findings

-

Antibacterial Activity

Research has shown that DAP derivatives exhibit antibacterial properties against various pathogens. For instance, studies on endophytic actinobacteria demonstrated that extracts containing DAP showed significant activity against pathogenic microbial strains and cancer cell lines . -

Biosynthetic Pathways

The biosynthetic pathway of DAP has been extensively studied, revealing its synthesis from pyruvate in bacteria . This pathway is critical for understanding antibiotic resistance mechanisms as well since DAP is a precursor for lysine synthesis. -

Metabolic Role

In metabolic studies, DAP has been identified as a metabolite that plays a role in the nitrogen cycle within ecosystems . Its presence in human urine indicates its breakdown from gut microbiota, highlighting its significance in human health and disease.

Eigenschaften

IUPAC Name |

(2S,6R)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-54-3 | |

| Record name | Diaminopimelic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOPIMELIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.